N-decanoylglycine

Vue d'ensemble

Description

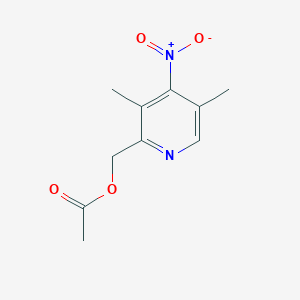

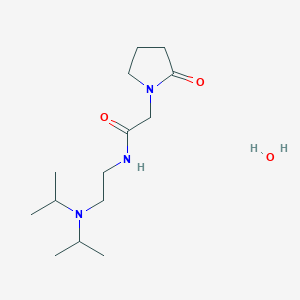

N-Decanoylglycine is also known as 2-(Decanoylamino)acetic acid or N-(1-Oxodecyl)glycine . It is an acylglycine with a C-10 fatty acid group as the acyl moiety . Acylglycines are normally minor metabolites of fatty acids .

Synthesis Analysis

This compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Molecular Structure Analysis

The molecular formula of this compound is C12H23NO3 . Its molecular weight is 229.32 g/mol .

Chemical Reactions Analysis

This compound is an acylglycine, which are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Physical and Chemical Properties Analysis

The empirical formula of this compound is C12H23NO3 . Its molecular weight is 229.32 g/mol .

Applications De Recherche Scientifique

1. Micelle Formation and Structural Analysis

N-decanoylglycine is involved in the formation of micelles, particularly in its potassium salt form. A study by Etori et al. (1997) investigated the microstructures of these micelles using small-angle neutron-scattering. They found that the aggregation number in micelle formation is influenced by the species of amino acid residue, suggesting the critical role of the decanoyl group in micelle formation (Etori et al., 1997).

2. Diagnostic Biomarkers in Metabolic Diseases

N-acyl glycines (NAGlys), a class of metabolites to which this compound belongs, have been used in diagnosing several metabolic diseases. Xiang et al. (2023) describe a method for detecting NAGlys in plasma and urine samples through liquid chromatography–mass spectrometry. This research highlights the potential of this compound and related compounds as diagnostic biomarkers for diseases like type II diabetes (Xiang et al., 2023).

3. Role in Synthesis of Bioactive Molecules

The synthesis of long-chain fatty acyl glycines, a category including this compound, is facilitated by certain enzymes. McCue et al. (2008) reported that cytochrome c can catalyze the synthesis of N-arachidonoyl glycine, a related compound, suggesting a potential pathway for the formation of this compound and similar molecules in vivo (McCue et al., 2008).

4. Osmoprotectant and Stress Resistance in Plants

In plant biology, compounds like glycine betaine, which shares functional groups with this compound, play crucial roles in osmoprotection and stress resistance. Ashraf and Foolad (2007) reviewed the roles of glycine betaine in improving plant tolerance to abiotic stress, providing insight into how this compound could similarly benefit plant physiology (Ashraf & Foolad, 2007).

Mécanisme D'action

Target of Action

N-Decanoylglycine, also known as Decanoylglycine, is a derivative of glycine . The primary target of this compound is the enzyme glycine N-acyltransferase . This enzyme catalyzes the chemical reaction that involves acyl-CoA and glycine .

Mode of Action

The mode of action of this compound involves its interaction with glycine N-acyltransferase. This enzyme catalyzes the chemical reaction between acyl-CoA and glycine, resulting in the formation of CoA and N-acylglycine . This compound, being an N-acylglycine, is a product of this reaction .

Biochemical Pathways

This compound is involved in the metabolic pathways of fatty acids As a minor metabolite of fatty acids, it plays a role in various biochemical reactions

Pharmacokinetics

It is known that elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders . This suggests that this compound may be metabolized and excreted through these pathways.

Result of Action

The result of this compound’s action is the production of N-acylglycine through the action of glycine N-acyltransferase . Elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders . This indicates that this compound may have a role in these disorders.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-decanoylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form N-acylglycines, including this compound . This compound interacts with several enzymes and proteins, including peptidylglycine α-amidating monooxygenase (PAM), which is involved in the post-translational modification of peptide hormones . The interaction between this compound and PAM is crucial for the biosynthesis of bioactive peptides, which play essential roles in various physiological processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, this compound has been shown to prevent exercise-induced muscle damage, highlighting its potential as an ergogenic dietary substance . The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with specific enzymes and proteins, which modulate these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins, leading to various biochemical effects. One of the key enzymes it interacts with is peptidylglycine α-amidating monooxygenase (PAM), which catalyzes the hydroxylation and subsequent amidation of glycine-extended peptides . This interaction is crucial for the production of bioactive peptides, which are involved in numerous physiological functions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur through enzymatic processes . Long-term exposure to this compound has been observed to influence cellular metabolism and function, with potential implications for its use as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance physical performance and prevent muscle damage . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the threshold effects and potential toxicity of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . This enzyme plays a crucial role in the formation of N-acylglycines, including this compound. The compound’s involvement in metabolic pathways highlights its significance in maintaining cellular homeostasis and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which determine its localization and concentration within the body.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Propriétés

IUPAC Name |

2-(decanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRYZYASRAUROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314674 | |

| Record name | N-(1-Oxodecyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Decanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14305-32-9 | |

| Record name | N-(1-Oxodecyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14305-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Oxodecyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Decanoylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH5U4S6JEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)

![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)

![{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane](/img/structure/B3102996.png)

![4-[(R)-Amino-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B3103010.png)

![(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3103030.png)